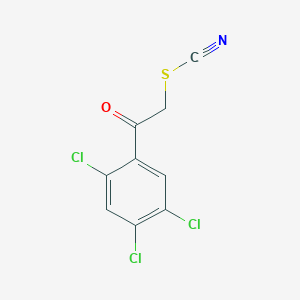![molecular formula C19H21ClF3N5O2 B13390466 9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B13390466.png)
9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidopyrimidine core, a chloropyridine moiety, a methylmorpholine group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidopyrimidine core.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced through a substitution reaction, where a suitable chloropyridine derivative reacts with the intermediate compound.
Attachment of the Methylmorpholine Group: The methylmorpholine group is attached via a nucleophilic substitution reaction, where the intermediate compound reacts with a methylmorpholine derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in compounds with different substituents.
科学的研究の応用
Chemistry
In chemistry, 9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its efficacy and safety as a drug candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
作用機序
The mechanism of action of 9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
Similar compounds to 9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one include other pyrimidopyrimidine derivatives with different substituents. Examples include:
- 9-[(5-bromopyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
- 9-[(5-fluoropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the chloropyridine, methylmorpholine, and trifluoromethyl groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H21ClF3N5O2 |
|---|---|
分子量 |
443.8 g/mol |
IUPAC名 |
9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3 |
InChIキー |
SPDQRCUBFSRAFI-UHFFFAOYSA-N |
正規SMILES |
CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


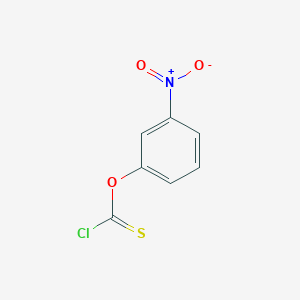
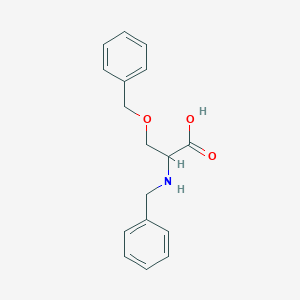
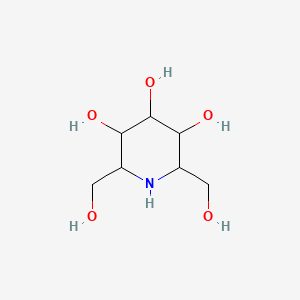
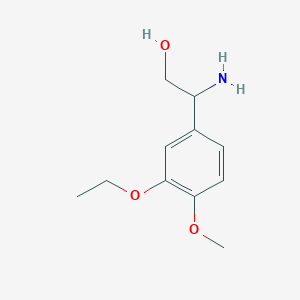
![8-(3a,6,6,9a-tetramethyl-2,7-dioxo-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalen-3-ylidene)-4-methylnona-2,4,6-trienoic acid](/img/structure/B13390410.png)
![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13390412.png)
![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid](/img/structure/B13390426.png)
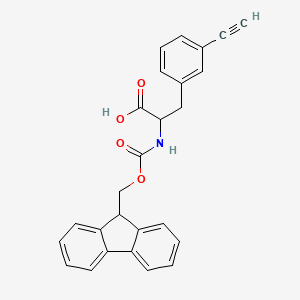
![2-(Hydroxymethyl)-6-[7-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B13390442.png)
![Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B13390446.png)
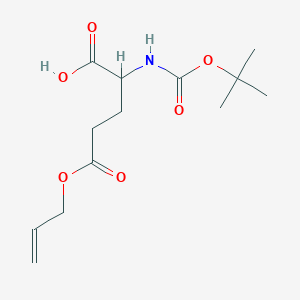

![Ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13390470.png)
